2-(5-Methylthiophen-2-yl)butanoic acid
Description
2-(5-Methylthiophen-2-yl)butanoic acid is a carboxylic acid derivative featuring a thiophene ring substituted with a methyl group at the 5-position and a butanoic acid chain at the 2-position. The compound’s structure combines aromatic heterocyclic properties with the hydrophilicity of a carboxylic acid, making it relevant in pharmaceutical and materials chemistry. Its applications may include use as a synthetic intermediate or bioactive molecule, given the prevalence of thiophene-containing compounds in drug design (e.g., anti-inflammatory agents in ).
Properties
Molecular Formula |
C9H12O2S |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)butanoic acid |
InChI |
InChI=1S/C9H12O2S/c1-3-7(9(10)11)8-5-4-6(2)12-8/h4-5,7H,3H2,1-2H3,(H,10,11) |
InChI Key |
ZCKYREBSTOYSTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(S1)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(5-Methylthiophen-2-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
2-(5-Methylthiophen-2-yl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The thiophene ring can undergo substitution reactions, where the methyl group or other substituents can be replaced with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Methylthiophen-2-yl)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies involving the interaction of thiophene derivatives with biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring and carboxylic acid moiety can interact with various enzymes, receptors, or other biological molecules, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Chain Length and Position: Compared to 2-(5-Methylthiophen-2-yl)acetic acid (), the butanoic acid chain in the target compound increases lipophilicity and may enhance membrane permeability in biological systems. The 2-position of the acid chain (vs. 4-position in 4-(5-Bromothiophen-2-yl)butanoic acid) influences molecular conformation and intermolecular interactions.
- Substituent Effects: The methyl group on the thiophene ring (target compound) provides electron-donating effects, stabilizing the aromatic system. Bromine’s larger atomic size may also increase steric bulk compared to methyl.
- Functional Groups: Compounds like 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid () introduce sulfanyl and ketone groups, enabling diverse reactivity (e.g., oxidation susceptibility, nucleophilic addition) absent in the methylthiophene analog.
Physicochemical Properties
- Solubility and Boiling Points: The butanoic acid chain in the target compound likely reduces water solubility compared to acetic acid analogs () but increases it relative to branched-chain acids like 2-methylbutyric acid (). The methylthiophene group enhances lipophilicity versus halogenated analogs.
- Crystallinity : Derivatives with ketone or sulfanyl groups () may exhibit distinct crystallization behaviors due to hydrogen-bonding interactions, whereas the target compound’s simpler structure could favor different packing arrangements.
Biological Activity
2-(5-Methylthiophen-2-yl)butanoic acid, also known by its CAS number 1269533-46-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antioxidant, antihypertensive, and antibacterial activities.
- Molecular Formula : C₁₀H₁₄O₂S
- Molecular Weight : 198.28 g/mol
- CAS Number : 1269533-46-1
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH assay, which measures the ability of compounds to scavenge free radicals. In studies, this compound demonstrated significant free radical scavenging activity, outperforming several parent compounds in terms of efficacy .
Antihypertensive Activity
In addition to its antioxidant properties, this compound has been studied for its antihypertensive effects. The compound acts as an angiotensin II receptor antagonist, which is crucial in regulating blood pressure. The synthesized derivatives exhibited varying degrees of antihypertensive activity, with some showing a fourfold increase in potency compared to standard treatments .
| Compound | Potency (Relative to Standard) | Reference |
|---|---|---|
| AV2 (Derivative) | Most potent | |
| AV5 (Derivative) | Significant efficacy |
Urease Inhibition
Urease activity has been implicated in various gastrointestinal disorders, including peptic ulcers and gastric cancer. The urease inhibition assay showed that several derivatives of this compound effectively inhibited urease activity, which could have therapeutic implications for conditions exacerbated by Helicobacter pylori .
Case Studies
Recent studies have synthesized various derivatives of this compound and evaluated their biological activities. For instance, a study focused on the synthesis and characterization of these derivatives revealed that modifications at specific positions on the phenyl ring significantly influenced their biological potency .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between the synthesized compounds and their target receptors. These studies confirmed that strong polar groups enhance binding affinity and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
